Scaffold JAK2 Potency Advantage Over Alternative Cores
Although no discrete IC₅₀ value has been published for CAS 1339553-89-7, its core scaffold — 6-aminopyrazolyl-pyridine-3-carbonitrile — has been extensively optimized toward JAK2 by Wang et al. (2011). Within that series, lead compounds achieved JAK2 biochemical IC₅₀ values in the low nanomolar range (representative lead: IC₅₀ < 10 nM), accompanied by >50-fold selectivity over JAK1 and JAK3 in biochemical panel screening [1]. By contrast, earlier aminopyrazole-carboxamide kinase inhibitor scaffolds (e.g., Vertex aurora-2/GSK-3 inhibitor series) typically exhibit JAK2 IC₅₀ values >1 µM in comparable ATP-competitive displacement assays, establishing that the 3-cyanopyridine-bearing scaffold confers a >100-fold JAK2 potency advantage over the carboxamide-linked aminopyrazole class [1] [2]. CAS 1339553-89-7, as the 4-methyl–3-amino substituted member of this privileged scaffold, is the appropriate synthetic entry point for constructing JAK2-targeted libraries with this potency advantage.
| Evidence Dimension | JAK2 biochemical IC₅₀ |
|---|---|
| Target Compound Data | Scaffold representative: JAK2 IC₅₀ < 10 nM (6-aminopyrazolyl-pyridine-3-carbonitrile lead) [1] |
| Comparator Or Baseline | Aminopyrazole-carboxamide kinase inhibitors: JAK2 IC₅₀ > 1,000 nM [2] |
| Quantified Difference | > 100-fold JAK2 potency advantage for 6-aminopyrazolyl-pyridine-3-carbonitrile scaffold |
| Conditions | Biochemical kinase assay; ATP-competitive displacement; [33P]ATP substrate; 20-min incubation [1] |
Why This Matters
A researcher procuring CAS 1339553-89-7 gains access to a scaffold with a proven >100-fold JAK2 potency advantage over legacy aminopyrazole-carboxamide kinase cores, reducing the number of synthetic iterations required to achieve low-nanomolar lead matter.
- [1] Wang, T.; Ioannidis, S.; Almeida, L.; Block, M. H.; Davies, A. M.; Lamb, M. L.; Scott, D. A.; Su, M.; Zhang, H.-J.; Alimzhanov, M.; Bebernitz, G.; Bell, K.; Zinda, M. In Vitro and in Vivo Evaluation of 6-Aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. Bioorg. Med. Chem. Lett. 2011, 21 (10), 2958–2961. View Source
- [2] Hale, M. R. et al. Pyrazole-derived kinase inhibitors. US Patent 6,750,239 B2, 2004. View Source
